Cas no 933782-03-7 ((2-bromo-4-methyl-1,3-thiazol-5-yl)methanol)

(2-Bromo-4-methyl-1,3-thiazol-5-yl)methanol is a brominated thiazole derivative featuring a hydroxymethyl functional group at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The presence of both bromine and the hydroxymethyl group offers reactive sites for further functionalization, enabling selective modifications such as nucleophilic substitutions or esterifications. Its thiazole core contributes to potential biological activity, making it valuable in medicinal chemistry research. The compound is typically handled under controlled conditions due to its reactivity. High-purity grades are available to ensure consistency in synthetic applications.
(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol structure
933782-03-7 structure
Product Name:(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol
CAS No:933782-03-7
MF:C5H6BrNOS
MW:208.076239109039
MDL:MFCD20441256
CID:2119407
PubChem ID:59295463
Update Time:2025-11-01

(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (2-bromo-4-methylthiazol-5-yl)methanol
    • XLVPVZKGRKXLIA-UHFFFAOYSA-N
    • 5-Thiazolemethanol, 2-bromo-4-methyl-
    • (2-Bromo-4-methyl-thiazol-5-yl)-methanol
    • (2-Bromo-4-methylthiazol-5-yl)methanol, AldrichCPR
    • 2-Bromo-4-methyl-5-thiazolemethanol (ACI)
    • (2-Bromo-4-methyl-1,3-thiazol-5-yl)methanol
    • DB-309704
    • CS-0162332
    • 933782-03-7
    • E76577
    • BS-50892
    • EN300-3253291
    • SCHEMBL2244526
    • (2-bromo-4-methyl-1,3-thiazol-5-yl)methanol
    • MDL: MFCD20441256
    • Inchi: 1S/C5H6BrNOS/c1-3-4(2-8)9-5(6)7-3/h8H,2H2,1H3
    • InChI Key: XLVPVZKGRKXLIA-UHFFFAOYSA-N
    • SMILES: BrC1=NC(C)=C(CO)S1

Computed Properties

  • Exact Mass: 206.93535g/mol
  • Monoisotopic Mass: 206.93535g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.4
  • XLogP3: 1.5

(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol Pricemore >>

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(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ,  Water ;  rt; overnight, rt
Reference
Parallel Chemistry Approach to Identify Novel Nuclear Receptor Ligands Based on the GW0742 Scaffold
Teske, Kelly A.; Rai, Ganesha; Nandhikonda, Premchendar; Sidhu, Preetpal S.; Feleke, Belaynesh; et al, ACS Combinatorial Science, 2017, 19(10), 646-656

Production Method 2

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, rt
Reference
Preparation of isoxazole derivatives as GPR40 modulators
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ,  Water ;  rt; overnight, rt
Reference
Preparation of heterocyclic derivatives such as 2-aminopyridine and 3-aminopyridazine derivatives as anaplastic lymphoma kinase (ALK) inhibitors for the treatment of diseases
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ,  Water ;  0 °C; 16 h, rt
Reference
Novel oxazole and thiazole compounds as β-catenin modulators and uses thereof
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Novel phenylpropionic acid derivatives as peroxisome proliferator-activated gamma receptor modulators, method of preparing the same, and pharmaceutical composition comprising the same
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ,  Water ;  12 h, rt
Reference
Phenyl-1,2,4-oxadiazolone derivatives as PPAR agonists, processes for their preparation and their use as pharmaceuticals
, World Intellectual Property Organization, , ,

(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol Raw materials

(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol Preparation Products

(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol Related Literature

Additional information on (2-bromo-4-methyl-1,3-thiazol-5-yl)methanol

Chemical Profile of (2-bromo-4-methyl-1,3-thiazol-5-yl)methanol (CAS No. 933782-03-7)

(2-bromo-4-methyl-1,3-thiazol-5-yl)methanol, identified by its CAS number 933782-03-7, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic alcohol features a thiazole core substituted with bromine and methyl groups, making it a versatile intermediate for the development of various bioactive molecules. The structural motif of this compound is particularly intriguing due to its potential applications in medicinal chemistry, especially in the design of novel therapeutic agents targeting diverse biological pathways.

The thiazole ring is a well-known pharmacophore in drug discovery, renowned for its presence in numerous FDA-approved drugs. Its unique electronic properties and ability to interact with biological targets make it a preferred scaffold for medicinal chemists. In particular, the substitution pattern of (2-bromo-4-methyl-1,3-thiazol-5-yl)methanol introduces specific functional groups that can be further modified to enhance binding affinity and selectivity. The bromine atom at the 2-position provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing more complex molecular architectures.

One of the most compelling aspects of this compound is its utility in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling and are frequently implicated in diseases such as cancer. By leveraging the thiazole scaffold, researchers have been able to develop potent inhibitors that modulate kinase activity. For instance, recent studies have highlighted the use of bromothiazole derivatives in targeting tyrosine kinases, which are overactive in many cancers. The methoxy group at the 5-position of (2-bromo-4-methyl-1,3-thiazol-5-yl)methanol allows for further derivatization, enabling the creation of analogs with enhanced pharmacokinetic properties.

Recent advancements in computational chemistry have also demonstrated the potential of this compound as a scaffold for virtual screening campaigns. By integrating molecular docking simulations with machine learning algorithms, researchers can rapidly identify lead compounds that exhibit high binding affinity to target proteins. This approach has been particularly effective in identifying novel inhibitors of protein-protein interactions, which are challenging to target with traditional small-molecule drugs. The structural features of (2-bromo-4-methyl-1,3-thiazol-5-yl)methanol make it an ideal candidate for such virtual screening efforts.

The synthesis of (2-bromo-4-methyl-1,3-thiazol-5-yl)methanol involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The bromination and methylation steps are critical in establishing the desired substitution pattern on the thiazole ring. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce additional functional groups with high precision. These synthetic strategies not only showcase the versatility of transition metal catalysis but also underscore the importance of well-designed synthetic routes in drug development.

In addition to its applications in kinase inhibition, this compound has shown promise in other therapeutic areas. For example, thiazole derivatives have been explored as antimicrobial agents due to their ability to disrupt bacterial cell wall synthesis. The presence of both bromine and methyl groups enhances the lipophilicity of (2-bromo-4-methyl-1,3-thiazol-5-yl)methanol, making it more permeable to bacterial membranes and thus more effective against resistant strains. Furthermore, recent studies have indicated its potential as an antiviral agent by interfering with viral protease activity.

The role of heterocyclic compounds like thiazoles in drug discovery continues to expand with each passing year. The structural diversity inherent in these molecules allows for extensive modifications without compromising their core pharmacophoric features. This flexibility has led to the identification of numerous hit compounds that have advanced into clinical trials. As research progresses, it is anticipated that derivatives of (2-bromo-4-methyl-1,3-thiazol-5-yl)methanol will emerge as key players in next-generation therapeutics.

The growing interest in green chemistry principles has also influenced the synthesis and application of this compound. Researchers are increasingly focusing on developing sustainable methodologies that minimize waste and reduce environmental impact. Catalytic processes and solvent-free reactions are being explored as alternatives to traditional synthetic routes. These efforts not only align with global sustainability goals but also enhance the economic viability of drug development programs.

In conclusion, (2-bromo-4-methyl-1,3-thiazol-5-yl)methanol (CAS No. 933782-03-7) represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules targeting various diseases. As our understanding of biological pathways continues to evolve, so too will our ability to harness this compound's potential for therapeutic applications.

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